molecular formula C8H8O4 B1331205 2-(3-Hydroxyphenoxy)acetic acid CAS No. 1878-83-7

2-(3-Hydroxyphenoxy)acetic acid

Cat. No.: B1331205
CAS No.: 1878-83-7
M. Wt: 168.15 g/mol
InChI Key: VOCNHWIPXOIAAU-UHFFFAOYSA-N
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Description

2-(3-Hydroxyphenoxy)acetic acid is an organic compound with the molecular formula C8H8O4 It is a derivative of phenol and acetic acid, characterized by the presence of a hydroxy group (-OH) attached to the benzene ring and an acetic acid moiety (-COOH) linked through an ether bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxyphenoxy)acetic acid can be achieved through several methods. One common approach involves the reaction of 3-hydroxyphenol with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically proceeds under mild conditions, with the temperature maintained around 60-80°C .

Another method involves the use of 3-hydroxyphenol and bromoacetic acid, where the reaction is catalyzed by a phase transfer catalyst, such as tetrabutylammonium bromide. This method also requires a base, such as potassium carbonate, and is carried out at room temperature .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps, such as recrystallization or chromatography, to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxyphenoxy)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Hydroxyphenoxy)acetic acid is unique due to the presence of both a hydroxy group and an ether linkage, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(3-hydroxyphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4,9H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCNHWIPXOIAAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20879391
Record name M-HYDROXYPHENOXYACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20879391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1878-83-7
Record name NSC87558
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87558
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name M-HYDROXYPHENOXYACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20879391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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